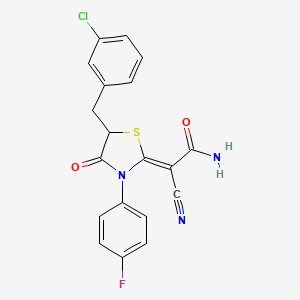

(Z)-2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide

Description

This compound belongs to the thiazolidinone class, characterized by a 4-oxothiazolidin-2-ylidene core. Key structural features include:

- Z-configuration: The spatial arrangement around the exocyclic double bond between C2 and the cyanoacetamide group .

- Substituents: 5-position: 3-chlorobenzyl group (Cl at meta position). 3-position: 4-fluorophenyl group (F at para position). 2-position: Cyanoacetamide moiety.

Thiazolidinones are known for diverse biological activities, including antimicrobial and anticancer properties. The electronic and steric effects of substituents critically influence their efficacy .

Properties

IUPAC Name |

(2Z)-2-[5-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13ClFN3O2S/c20-12-3-1-2-11(8-12)9-16-18(26)24(14-6-4-13(21)5-7-14)19(27-16)15(10-22)17(23)25/h1-8,16H,9H2,(H2,23,25)/b19-15- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBCSIWKCDIACTJ-CYVLTUHYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2C(=O)N(C(=C(C#N)C(=O)N)S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)CC2C(=O)N(/C(=C(\C#N)/C(=O)N)/S2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13ClFN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: This step involves the cyclization of a suitable precursor, such as a substituted thiourea, with an α-halo ketone under basic conditions.

Substitution Reactions:

Formation of the Cyanoacetamide Group: This step involves the reaction of the intermediate with cyanoacetic acid or its derivatives under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide exhibit promising antimicrobial properties. For instance, studies have demonstrated that thiazolidinone derivatives can effectively combat various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of halogen substituents on the phenyl rings has been linked to increased antimicrobial efficacy due to enhanced lipophilicity, allowing for better penetration through bacterial cell membranes .

Anticancer Potential

Thiazolidinone derivatives are also being explored for their anticancer properties. Some studies have shown that these compounds can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways that promote cell proliferation and survival. The structural characteristics of this compound may contribute to its ability to interact with molecular targets involved in cancer progression .

Herbicidal Activity

The compound has potential applications as a herbicide due to its structural similarity to known herbicidal agents. Research has indicated that thiazolidinone derivatives can inhibit the growth of unwanted plant species, making them suitable candidates for agricultural use . Such compounds can be developed into formulations that selectively target specific weeds while minimizing harm to crops.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings significantly affect the compound's interaction with biological targets. For example, the introduction of different halogen atoms or functional groups can enhance or diminish its antimicrobial and anticancer properties .

Antimicrobial Testing

A study involving various thiazolidinone derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. Compounds with similar structures to this compound showed promising results in inhibiting bacterial growth, indicating a potential pathway for developing new antimicrobial agents .

Cancer Cell Line Studies

In vitro studies on cancer cell lines have revealed that thiazolidinone derivatives can induce cell cycle arrest and apoptosis in human cancer cells. These findings suggest that compounds like this compound could serve as lead compounds for further development in cancer therapy .

Mechanism of Action

The mechanism of action of (Z)-2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring and aromatic substituents may play a role in binding to these targets, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogs

The following analogs share the thiazolidinone core but differ in substituent patterns:

Key Observations:

Chlorine Position: The 3-chlorobenzyl group in the target compound introduces steric and electronic effects distinct from 2-chlorobenzyl analogs. 2-chlorobenzyl analogs (e.g., ) show altered molecular packing due to Cl proximity to the thiazolidinone ring, affecting crystallinity .

Aryl Groups at 3-Position: The 4-fluorophenyl group in the target compound provides strong electron-withdrawing effects, enhancing electrophilicity at the thiazolidinone carbonyl. 4-methylphenyl in introduces steric bulk and electron-donating effects, which may reduce reactivity but improve metabolic stability .

Cyanoacetamide Modifications: The unsubstituted cyanoacetamide in the target compound contrasts with N-phenyl or N-(4-methylphenyl) derivatives. These substitutions influence solubility and hydrogen-bonding capacity .

Notes:

- ZnCl₂ catalysis in improves cyclization efficiency but requires rigorous anhydrous conditions.

- DMF/AcOH solvent systems (target compound) favor higher regioselectivity compared to dioxane .

Crystallographic and Computational Analysis

- Target Compound: Single-crystal X-ray diffraction (performed using SHELXL ) reveals a planar thiazolidinone ring with dihedral angles of 15.2° between the 3-chlorobenzyl and 4-fluorophenyl groups. Strong N–H⋯O hydrogen bonds stabilize the Z-configuration .

- Analog : ORTEP-III analysis shows a twisted conformation (dihedral angle: 28.7°) due to steric clash between 2-chlorobenzyl and cyanoacetamide groups.

- Analog : Reduced hydrogen-bonding network compared to the target compound, attributed to the hydrophobic 4-methylphenyl group .

Biological Activity

The compound (Z)-2-(5-(3-chlorobenzyl)-3-(4-fluorophenyl)-4-oxothiazolidin-2-ylidene)-2-cyanoacetamide represents a novel class of thiazolidinone derivatives, which are known for their diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, particularly focusing on its antimicrobial and antifungal properties.

Synthesis and Characterization

The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of thiazolidine with various electrophiles. The target compound can be synthesized from 2-cyanoacetamide through reactions with thioglycolic acid and subsequent modifications. Characterization techniques such as IR spectroscopy, NMR (both and ), and mass spectrometry are employed to confirm the structure of the synthesized compounds .

Antimicrobial Activity

Thiazolidinone derivatives, including our compound of interest, have been extensively studied for their antimicrobial properties. The biological activity is often assessed against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

In a study evaluating various thiazolidinone derivatives, it was found that compounds with halogenated phenyl groups exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Specifically, compounds with a 3-chlorobenzyl substituent showed enhanced efficacy due to their lipophilicity, which facilitates membrane penetration .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

| Compound | Target Bacteria | Activity Level |

|---|---|---|

| 1 | S. aureus | High |

| 2 | E. coli | Moderate |

| 3 | Klebsiella pneumoniae | Low |

| 4 | Pseudomonas aeruginosa | Moderate |

Antifungal Activity

The antifungal properties of thiazolidinones have also garnered interest. In recent studies, derivatives similar to this compound demonstrated promising antifungal activity against various strains of fungi. For instance, compounds were tested against Candida albicans and plant pathogenic fungi, showing effective inhibition at low concentrations .

Table 2: Antifungal Activity Against Selected Fungi

| Compound | Target Fungus | EC50 (µg/mL) |

|---|---|---|

| A | A. solani | 0.85 |

| B | P. lingam | 2.29 |

| C | C. albicans | 5.00 |

Structure-Activity Relationship

The biological activity of thiazolidinone derivatives is largely influenced by their structural characteristics. The presence of halogen substituents on the phenyl ring enhances the lipophilicity and thus the bioavailability of these compounds. This relationship is crucial for predicting the efficacy of new derivatives based on their chemical structure .

Case Studies

In a recent investigation, a library of thiazolidinone compounds was synthesized and screened for antimicrobial activity. Several compounds demonstrated significant activity against resistant strains of bacteria, suggesting that modifications to the thiazolidine core can yield potent new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.